![molecular formula C17H27NO2 B271627 N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine
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Overview
Description
N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine (commonly known as desoxypipradrol or 2-DPMP) is a psychostimulant drug that belongs to the piperidine class of compounds. It was first synthesized in the 1950s and has since gained popularity among researchers due to its unique properties.
Mechanism of Action
Desoxypipradrol acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent, causing the release of dopamine and norepinephrine from their respective storage vesicles.
Biochemical and Physiological Effects:
Desoxypipradrol has been shown to increase wakefulness, attention, and alertness in both human and animal studies. It has also been found to increase locomotor activity and suppress appetite. However, prolonged use of desoxypipradrol has been associated with adverse effects, such as anxiety, paranoia, and cardiovascular complications.
Advantages and Limitations for Lab Experiments
Desoxypipradrol has several advantages for lab experiments, including its ability to increase dopamine and norepinephrine levels in the brain, making it useful for studying the effects of these neurotransmitters on behavior. However, its potential for abuse and adverse effects make it a challenging compound to work with.
Future Directions
There are several future directions for research on desoxypipradrol, including its potential therapeutic effects for ADHD and narcolepsy. Additionally, further studies are needed to determine the long-term effects of desoxypipradrol on the brain and body, as well as its potential for abuse and addiction. Finally, more research is needed to develop safer and more effective drugs based on the structure of desoxypipradrol.
Synthesis Methods
Desoxypipradrol can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The most commonly used method involves the Leuckart-Wallach reaction, which involves the reaction of cyclohexylamine, 3,4-dimethoxyphenylacetone, and formic acid to yield desoxypipradrol.
Scientific Research Applications
Desoxypipradrol has been used in scientific research to study its effects on the central nervous system. It has been found to increase dopamine and norepinephrine levels in the brain, leading to increased wakefulness and alertness. It has also been shown to have potential therapeutic effects for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
properties
Product Name |
N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine |
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Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H27NO2/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15/h8-9,12,15,18H,3-7,10-11,13H2,1-2H3 |
InChI Key |
BOZSSSPXNLBLHC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2CCCCC2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2CCCCC2)OC |
Origin of Product |
United States |
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